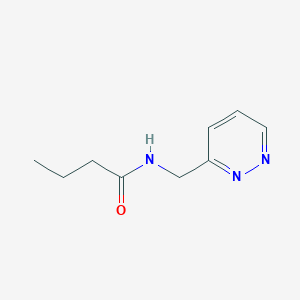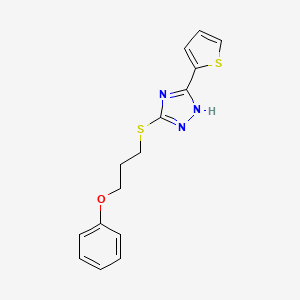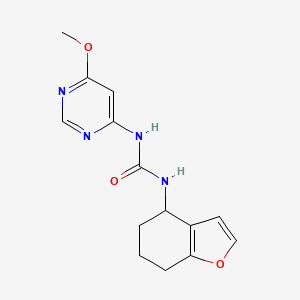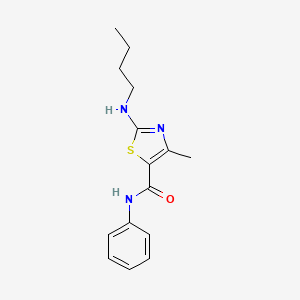![molecular formula C14H15N3O2 B7637160 4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PPOP, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of PPOP is not fully understood. However, it has been proposed that PPOP acts as an inhibitor of various enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit various biochemical and physiological effects. For example, PPOP has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the beneficial effects of PPOP in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPOP is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of PPOP is its potential toxicity. Therefore, careful consideration must be given to the dosage and administration of PPOP in lab experiments.
Orientations Futures
There are several future directions for research on PPOP. One of the most promising areas of research is the development of PPOP as a therapeutic agent for various neurological disorders. This will require further studies to determine the optimal dosage and administration of PPOP, as well as its potential side effects. Another area of research is the synthesis of novel derivatives of PPOP with improved potency and selectivity towards specific enzymes. This will require the development of new synthetic methods and the screening of large libraries of compounds. Overall, PPOP represents a promising avenue for research in the field of medicinal chemistry and neuroscience.
Méthodes De Synthèse
The synthesis of PPOP involves the reaction of 5-phenyl-2-amino-1,3-oxazole with 1-(chloromethyl)-4-methylpiperazine. This reaction results in the formation of PPOP as a white crystalline solid. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PPOP has been studied extensively for its potential applications in scientific research. One of the most promising applications of PPOP is in the field of medicinal chemistry. PPOP has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Therefore, PPOP has the potential to be developed as a therapeutic agent for these disorders.
Propriétés
IUPAC Name |
4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-9-17(7-6-15-13)10-14-16-8-12(19-14)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDBHHIFDGHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)

![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)

![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637178.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)
